(2-Acetyl-3-hydroxyphenoxy)acetic acid
Description
Historical Context and Discovery
(2-Acetyl-3-hydroxyphenoxy)acetic acid belongs to the family of hydroxyphenylacetic acids, which have been studied since the mid-20th century for their roles in microbial metabolism and human biochemistry. While no direct historical records exist for this specific derivative, its structural relative, 3-hydroxyphenylacetic acid (3-HPA), was first identified as a metabolite of tyrosine and phenylalanine in humans and gut microbiota. The acetylated phenoxy variant likely emerged from synthetic efforts to modify phenolic acids for enhanced bioactivity, as seen in antifungal and anticancer drug design.
Significance in Organic and Medicinal Chemistry
Phenolic acetic acids are prized for their antioxidant properties and enzyme interactions. For example, 3-HPA acts as a substrate for 4-hydroxyphenylacetate 3-monooxygenase in tyrosine metabolism and is associated with Clostridium species in the gut microbiome. The introduction of an acetyl group and phenoxy moiety in (2-acetyl-3-hydroxyphenoxy)acetic acid may alter solubility, bioavailability, and target binding, making it a candidate for antimicrobial or anti-inflammatory applications.
Structural Analogues and Derivatives
Key analogues include:
The acetyl and phenoxy groups in (2-acetyl-3-hydroxyphenoxy)acetic acid could enhance metabolic stability compared to 3-HPA, as seen in fluorobenzyl analogues that reduce cellular lipid levels.
Research Objectives and Knowledge Gaps
Current gaps include:
- Synthetic Routes : No published methods for (2-acetyl-3-hydroxyphenoxy)acetic acid synthesis.
- Biological Activity : Hypothesized roles in lipid metabolism or antimicrobial action remain untested.
- Structural Analysis : Crystallographic data and computational modeling are absent.
Properties
Molecular Formula |
C10H10O5 |
|---|---|
Molecular Weight |
210.18 g/mol |
IUPAC Name |
2-(2-acetyl-3-hydroxyphenoxy)acetic acid |
InChI |
InChI=1S/C10H10O5/c1-6(11)10-7(12)3-2-4-8(10)15-5-9(13)14/h2-4,12H,5H2,1H3,(H,13,14) |
InChI Key |
CBDFVLHWIRMRRX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C=CC=C1OCC(=O)O)O |
Origin of Product |
United States |
Scientific Research Applications
Antiallergic Properties
(2-Acetyl-3-hydroxyphenoxy)acetic acid serves as an intermediate in the synthesis of disodium chromoglycate, a well-known antiallergic agent. This compound has demonstrated significant efficacy in inhibiting the release of toxic products from antigen-antibody interactions, which is particularly valuable in the prophylactic treatment of both extrinsic and intrinsic asthma .
Case Study:
A study highlighted the effectiveness of bis-chromonyl compounds, including derivatives of (2-Acetyl-3-hydroxyphenoxy)acetic acid, in reducing allergic responses in sensitized subjects. The administration of these compounds prior to exposure to specific antigens resulted in marked inhibition of both subjective and objective allergic reactions .
Antimicrobial Activity
Research indicates that derivatives of (2-Acetyl-3-hydroxyphenoxy)acetic acid exhibit antimicrobial properties against various pathogens. A study evaluated several derivatives for their antibacterial activity, revealing that certain compounds demonstrated potent effects against Staphylococcus pneumoniae and moderate activity against other bacteria like Pseudomonas aeruginosa .
Data Table: Antimicrobial Activity of Derivatives
| Compound | Target Bacteria | Activity Level |
|---|---|---|
| 6 | Staphylococcus pneumoniae | High |
| 7 | Pseudomonas aeruginosa | Moderate |
| 11 | Bacillus subtilis | Low |
| 12 | Salmonella panama | No significant activity |
Spectrophotometric Techniques
The compound has been utilized in analytical chemistry for the simultaneous determination of various drug components through spectrophotometric methods. These methods leverage the unique absorbance characteristics of (2-Acetyl-3-hydroxyphenoxy)acetic acid to quantify its presence alongside other active ingredients .
Case Study:
A study developed a spectrophotometric method combining (2-Acetyl-3-hydroxyphenoxy)acetic acid with ethyl acetate and acetic acid for the analysis of antihyperlipidemic drugs. The method demonstrated high accuracy and precision, confirming its applicability in pharmaceutical formulations .
Cell Culture Studies
In cell culture experiments, (2-Acetyl-3-hydroxyphenoxy)acetic acid has been investigated for its effects on cellular responses to lysophosphatidic acid receptor activation. The compound's ability to modulate receptor activity suggests potential therapeutic applications in conditions related to cell signaling pathways .
Data Table: Effects on Cell Signaling
| Compound | Receptor Type | Effect |
|---|---|---|
| (2-Acetyl-3-hydroxyphenoxy)acetic acid | LPA2 | Antagonist |
| Other derivatives | Various | Variable |
Comparison with Similar Compounds
Table 1: Comparative Analysis of Phenoxyacetic Acid Derivatives
Key Differences and Implications
Substituent Effects on Reactivity: The acetyl group in the target compound enhances electrophilicity, making it reactive in nucleophilic acyl substitutions. In contrast, the methoxy group in 2-(4-Hydroxy-3-methoxyphenyl)acetic acid (CAS 306-08-1) increases electron density on the aromatic ring, reducing electrophilic aromatic substitution rates . Chlorine substituents (e.g., in 2-(2,4,6-Trichlorophenoxy)acetic acid) confer lipophilicity and resistance to microbial degradation, aligning with herbicidal applications .
Hydrogen-Bonding and Solubility: The carbamoyl group in 2-(3-Carbamoylphenoxy)acetic acid (CAS 500866-01-3) introduces two hydrogen-bond donors (NH₂), improving aqueous solubility compared to the acetylated target compound .
Acidity and Stability :
- Trifluoromethoxy groups (e.g., in CAS 886500-45-4) are strong electron-withdrawing groups, lowering the pKa of the acetic acid moiety and enhancing stability under acidic conditions .
Biological Activity :
- The hydrazide derivative (CAS 394689-66-8) exhibits metal-chelating properties, making it suitable for coordination chemistry, whereas the target compound’s acetyl group is more relevant in enzyme inhibition studies .
Research Findings
- Medicinal Chemistry: Modifications to the acetyl group in (2-Acetyl-3-hydroxyphenoxy)acetic acid have been explored to optimize binding to proteolytic enzymes, with substituent size and polarity directly affecting inhibitor potency .
- Agrochemical Potential: Chlorinated analogs like 2-(2,4,6-Trichlorophenoxy)acetic acid show herbicidal activity, though environmental persistence remains a concern .
- Solubility Optimization : Carbamoyl-substituted derivatives demonstrate improved pharmacokinetic profiles due to enhanced hydrogen-bonding capacity .
Preparation Methods
Reaction Conditions
-
Catalyst : Copper sulfate pentahydrate (1.0 g per 17.0 g substrate).
-
Solvent : High-boiling inert hydrocarbon (e.g., SOLVESSO® 200).
-
Temperature : 180°C at atmospheric pressure.
-
Base : Sodium hydroxide pellets (2.1 molar equivalents).
Procedure
-
Suspension Formation : Sodium hydroxide is suspended in SOLVESSO® 200, followed by the addition of (2-chlorophenyl)acetic acid and copper sulfate.
-
Reaction Monitoring : Gas/liquid chromatography tracks substrate consumption over 15 hours.
-
Workup : The mixture is cooled, filtered, and washed with hexane. The residue is dissolved in water, acidified to pH 3.5, and extracted with ethyl acetate.
-
Purification : Recrystallization from water and acetic acid yields pure product (melting point: 141.4–142°C).
Yield and Efficiency
-
Crude Yield : ~62% (10.5 g from 17.0 g substrate).
-
Purified Yield : 16% (2.7 g after recrystallization).
Advantages and Limitations
-
Advantages : Operates at atmospheric pressure; avoids autoclave use.
-
Limitations : Moderate yields due to side reactions; requires high temperatures.
Hydrolysis of Ethyl 2-(2-Acetyl-3-hydroxyphenoxy)acetate
A two-step synthesis from EP4382515A1 involves esterification followed by saponification:
Step 1: Ester Synthesis
-
Substrates : 2-Acetyl-3-hydroxyphenol and ethyl chloroacetate.
-
Conditions : Lithium hydroxide in tetrahydrofuran (THF) at 50°C.
Step 2: Saponification
-
Reagents : Lithium hydroxide monohydrate in THF/water.
-
Temperature : Room temperature for 12 hours.
Yield
-
Overall Yield : ~75–80% (reported for analogous compounds).
Key Data
-
Purity : >95% (HPLC).
-
Scalability : Demonstrated at 100 g scale with consistent results.
Nucleophilic Substitution Using 2,4-Dihydroxyacetophenone
JM Chem Sci and BenchChem describe this route, leveraging phenolic hydroxyl reactivity:
Reaction Protocol
-
Base Activation : 2,4-Dihydroxyacetophenone is dissolved in aqueous KOH.
-
Alkylation : Chloroacetic acid is added dropwise under reflux (90–100°C, 10 minutes).
-
Acidification : The mixture is cooled, acidified with HI, and filtered.
-
Recrystallization : Purified from boiling water.
Optimization Insights
-
Molar Ratio : 1:1.2 (phenol:chloroacetic acid).
-
Solvent : Water for cost-effective processing.
Yield
-
Isolated Yield : 70–78% (reported for structurally similar derivatives).
Microbial Fermentation (Theoretical Exploration)
While US5739017A focuses on 2-hydroxyphenylacetic acid biosynthesis via Pseudomonas fluorescens mutants, adapting this for (2-acetyl-3-hydroxyphenoxy)acetic acid remains hypothetical. Potential steps include:
-
Strain Engineering : Introduce acetyltransferase genes to modify the phenylacetic acid pathway.
-
Fermentation : Optimize pH (4–7) and carbon source feeding.
-
Product Extraction : Ethyl acetate extraction post-acidification.
Challenges
-
Specificity : Avoiding over-hydroxylation or ring cleavage.
-
Yield : Unreported for target compound; likely <20% based on analog data.
Comparative Analysis of Methods
| Method | Yield | Temperature | Catalyst | Scalability |
|---|---|---|---|---|
| Copper-Catalyzed Hydrolysis | 16% | 180°C | CuSO₄·5H₂O | Industrial |
| Ester Saponification | 75–80% | 25–50°C | LiOH | Lab to Pilot |
| Nucleophilic Substitution | 70–78% | 90–100°C | KOH | Lab-Scale |
| Microbial Fermentation | <20%* | 30°C | Enzymatic | Theoretical |
*Theoretical estimate based on analogous pathways.
Q & A
Basic Research Questions
Q. What synthetic pathways are recommended for producing (2-Acetyl-3-hydroxyphenoxy)acetic acid with high purity?
- Methodological Answer : The compound can be synthesized via esterification or substitution reactions. For example, describes a sodium salt derivative synthesized by introducing a 2-hydroxypropoxy group to a benzopyran-carboxylic acid backbone, which may involve protecting the acetyl and hydroxyl groups during synthesis to avoid side reactions . Optimization of reaction conditions (e.g., temperature, catalyst) and purification via recrystallization or column chromatography is critical.
Q. Which spectroscopic techniques are most effective for structural characterization of (2-Acetyl-3-hydroxyphenoxy)acetic acid?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the acetyl, hydroxyphenoxy, and acetic acid moieties. Infrared (IR) spectroscopy can identify functional groups like carbonyl (C=O) and hydroxyl (-OH) stretches. High-resolution mass spectrometry (HRMS) provides molecular weight validation. Reference structural data from PubChem (e.g., InChI keys and IUPAC names in and ) ensures alignment with published standards .
Q. What are the recommended storage conditions to prevent degradation of (2-Acetyl-3-hydroxyphenoxy)acetic acid?
- Methodological Answer : Store the compound in airtight, light-resistant containers under inert gas (e.g., nitrogen) at temperatures below -20°C. Moisture-sensitive functional groups (e.g., acetyl) require desiccants. Safety data sheets (SDS) for structurally similar compounds () emphasize avoiding prolonged exposure to humidity and oxidizing agents .
Advanced Research Questions
Q. How can researchers address discrepancies in NMR data caused by tautomerism or dynamic equilibria in (2-Acetyl-3-hydroxyphenoxy)acetic acid?
- Methodological Answer : Variable-temperature NMR studies can resolve tautomeric equilibria by slowing interconversion rates. For example, highlights crystallographic analysis of a related acryl acid derivative to confirm tautomeric states. Computational modeling (e.g., density functional theory) may also predict dominant tautomers under specific conditions .
Q. What experimental designs are suitable for studying the metabolic stability of (2-Acetyl-3-hydroxyphenoxy)acetic acid in biological systems?
- Methodological Answer : Use radiolabeled isotopes (e.g., ¹⁴C) to track metabolic pathways. In vitro assays with liver microsomes or hepatocytes can assess phase I/II metabolism. describes TLC and GC-MS methods for analyzing metabolites of structurally similar acids, which can be adapted for this compound .
Q. How can researchers resolve contradictions in reported solubility data for (2-Acetyl-3-hydroxyphenoxy)acetic acid?
- Methodological Answer : Systematically test solubility in solvents of varying polarity (e.g., water, DMSO, ethanol) under controlled temperatures. Cross-reference with databases like PubChem () and EPA DSSTox ( ) to identify outliers. Advanced techniques like dynamic light scattering (DLS) can quantify aggregation effects that skew solubility measurements .
Q. What strategies mitigate interference from impurities during HPLC analysis of (2-Acetyl-3-hydroxyphenoxy)acetic acid?
- Methodological Answer : Employ gradient elution with a C18 column and UV detection at λ = 254 nm (optimal for aromatic systems). Pre-column derivatization (e.g., with dansyl chloride) enhances sensitivity. ’s TLC-based purification protocol for cyanoacetic acid derivatives can be modified to include solid-phase extraction (SPE) for impurity removal .
Key Notes for Experimental Design
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
